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molecular formula C10H13IO2 B8277614 4-Iodophenoxy-3-oxapentane

4-Iodophenoxy-3-oxapentane

Cat. No. B8277614
M. Wt: 292.11 g/mol
InChI Key: FWBIEDHCEFIRIY-UHFFFAOYSA-N
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Patent
US05319069

Procedure details

A mixture prepared by adding 3.08 g of sodium hydroxide and 40 ml of n-butanol to 15.4 g of 4-iodophenol was refluxed. 2 ml of n-butanol solution of 5.01 g of 1,5-dichloro-3-oxapentane was added dropwise to the above prepared mixture over a period of 5 minutes.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[I:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Cl[CH2:12][CH2:13][O:14][CH2:15][CH2:16]Cl>C(O)CCC>[I:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:12][CH2:13][O:14][CH2:15][CH3:16])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15.4 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
ClCCOCCCl
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture prepared
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(OCCOCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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